molecular formula C12H15ClN2S B1529972 N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride CAS No. 1432754-23-8

N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride

Cat. No.: B1529972
CAS No.: 1432754-23-8
M. Wt: 254.78 g/mol
InChI Key: XOHTXGMKPPQVRD-UHFFFAOYSA-N
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Description

N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride (CAS: 1432754-23-8) is a hydrochloride salt of a methanamine derivative featuring a thiazole ring and a phenyl group. Its molecular formula is C₁₂H₁₅ClN₂S, with a molecular weight of 254.78 g/mol . The compound is characterized by a 2-methylthiazol-4-yl substituent attached to a phenyl ring at the 3-position, with a methylamine group linked to the phenyl moiety (Fig. 1).

Properties

IUPAC Name

N-methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.ClH/c1-9-14-12(8-15-9)11-5-3-4-10(6-11)7-13-2;/h3-6,8,13H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHTXGMKPPQVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC(=C2)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride typically proceeds through:

  • Construction of the 2-methylthiazole-substituted phenyl intermediate.
  • Introduction of the methanamine group on the phenyl ring.
  • Methylation of the amine to form the N-methyl derivative.
  • Conversion to the hydrochloride salt for stability and handling.

This strategy often employs classical heterocyclic synthesis, nucleophilic substitutions, reductive aminations, and salt formation steps.

Preparation of the 2-Methylthiazol-4-yl Phenyl Intermediate

The key intermediate containing the 2-methylthiazole moiety attached to the phenyl ring is prepared via heterocyclic synthesis methods involving thiazole ring formation and substitution.

  • Thiazole ring formation : Typically, the thiazole ring is synthesized by reacting α-haloketones or α-haloaldehydes with thioamides or thioureas, often under reflux conditions in solvents like ethanol or DMF. For example, 2-methylthiazole derivatives are prepared by condensation of appropriate aldehydes with thioamide precursors followed by cyclization and purification steps.

  • Phenyl substitution : The 3-position substitution on the phenyl ring is introduced by using substituted benzaldehydes or phenyl halides as starting materials. The thiazole ring is then attached via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, depending on the substituents and reaction conditions.

Introduction of the Methanamine Group and N-Methylation

  • Methanamine introduction : The methanamine group is introduced by reductive amination of the corresponding aldehyde or ketone intermediate with methylamine or via nucleophilic substitution of a halomethyl derivative with methylamine. This step often involves mild reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation in the presence of a suitable catalyst.

  • N-Methylation : The secondary amine is methylated to form the N-methyl derivative using methyl iodide, formaldehyde with formic acid (Eschweiler–Clarke reaction), or reductive methylation with formaldehyde and sodium cyanoborohydride. The choice of methylation method depends on the sensitivity of other functional groups in the molecule.

Formation of the Hydrochloride Salt

The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an organic solvent such as ethereal HCl or HCl in dioxane. This step enhances the compound’s stability, crystallinity, and solubility for further use and characterization.

Representative Experimental Procedure and Yields

Step Reagents/Conditions Yield (%) Notes
Thiazole ring synthesis α-Haloketone + thioamide, reflux in ethanol 80-90 Purification by recrystallization
Phenyl substitution Pd-catalyzed cross-coupling or nucleophilic substitution 75-85 Requires dry DMF or DCM as solvent
Reductive amination Aldehyde + methylamine + NaBH(OAc)3, room temp 70-90 Monitored by TLC, purified by chromatography
N-Methylation Formaldehyde + NaCNBH3, room temp 80-95 Eschweiler–Clarke methylation preferred
Hydrochloride salt formation HCl in dioxane or ether >95 Precipitation and filtration

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) : ^1H-NMR and ^13C-NMR spectra confirm the presence of the methylthiazole ring, phenyl protons, and methylated amine signals. Typical chemical shifts include singlets for methyl groups around 2.2–3.6 ppm and aromatic multiplets between 6.8–7.5 ppm.

  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight confirm the integrity of the synthesized compound.

  • Melting Point and Purity : Melting points around 120–130 °C for the hydrochloride salt indicate crystalline purity, corroborated by elemental analysis within ±0.4% of theoretical values.

Research Findings and Optimization Notes

  • The choice of solvent and temperature significantly influences yield and purity, with dry dichloromethane and DMF favored for coupling and methylation reactions.

  • Use of mild reducing agents during reductive amination prevents over-reduction or side reactions.

  • The hydrochloride salt form improves compound handling and biological assay reproducibility.

  • Structural analogs with different alkyl substitutions on the thiazole ring have been synthesized using similar protocols, demonstrating the versatility of the synthetic route.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Yield Range (%)
Thiazole ring synthesis α-Haloketone + thioamide, reflux EtOH Formation of 2-methylthiazole ring 80–90
Phenyl substitution Pd catalyst, DMF/DCM, base Attach thiazole to phenyl ring 75–85
Reductive amination Aldehyde + methylamine + NaBH(OAc)3 Introduce methanamine group 70–90
N-Methylation Formaldehyde + NaCNBH3 Methylate amine to secondary amine 80–95
Hydrochloride salt formation HCl in ether/dioxane Form stable hydrochloride salt >95

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazole Family

Thiazole-containing methanamine derivatives are common in medicinal chemistry due to their bioisosteric properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Features
N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride 3-(2-Methylthiazol-4-yl)phenyl group with N-methylmethanamine C₁₂H₁₅ClN₂S 254.78 2-methyl substitution on thiazole; phenyl at 3-position
N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine HCl (CAS: 1187928-00-2) 2-Phenylthiazol-4-yl group with N-methylmethanamine C₁₁H₁₃ClN₂S 240.75 Phenyl substitution at thiazole 2-position; smaller molecular weight
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride (CAS: 2794737) 4-Chlorophenyl group at thiazole 2-position C₁₀H₁₀Cl₂N₂S 261.17 Chlorophenyl substituent; no N-methylation
N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride (CAS: 7771-09-7) Unsubstituted thiazole ring C₅H₁₀Cl₂N₂S 201.12 Dihydrochloride salt; minimal aromatic substitution
Key Observations :
  • Substituent Position : The target compound’s 3-(2-methylthiazol-4-yl)phenyl group distinguishes it from analogues like N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine HCl , where the phenyl group is directly on the thiazole ring .
  • Molecular Weight : The methyl and phenyl substitutions increase molecular weight compared to simpler derivatives (e.g., N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride ) .
  • Bioactivity Implications : While pharmacological data are absent in the evidence, the 2-methylthiazole and phenyl groups may enhance lipophilicity and target binding compared to chlorophenyl or unsubstituted thiazoles .

Non-Thiazole Methanamine Analogues

Several non-thiazole compounds share the methanamine hydrochloride scaffold but differ in heterocyclic moieties:

Table 2: Comparison with Non-Thiazole Derivatives
Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Features
N-Methyl-1-(4,5,6,8-tetrahydrothieno[2,3-c]oxepin-8-yl)methanamine hydrochloride (CAS: Not provided) Tetrahydrothieno-oxepin fused ring C₁₂H₁₆ClNOS 265.78 Fused bicyclic system; sulfur and oxygen heteroatoms
(6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine hydrochloride (CAS: Not provided) Thieno-pyran fused ring C₉H₁₂ClNOS 217.72 Pyran-thiophene hybrid; smaller aromatic system
N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride (CAS: Not provided) Pyrazole-substituted phenyl group C₁₁H₁₄ClN₃ 223.70 Pyrazole instead of thiazole; reduced molecular weight
Key Observations :
  • Heterocyclic Diversity : Replacement of thiazole with pyrazole (e.g., N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride ) reduces sulfur content and alters electronic properties .

Biological Activity

N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride (CAS: 1432754-23-8) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and other relevant pharmacological effects, supported by data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H15ClN2S
  • Molecular Weight : 254.78 g/mol
  • Purity : 95%

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Against HEPG2 Liver Carcinoma Cells

In a study assessing the cytotoxicity of various thiazole derivatives, this compound exhibited notable activity against the HEPG2 liver carcinoma cell line. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays.

CompoundIC50 (µM)Mechanism of Action
This compound1.25Induction of apoptosis via mitochondrial pathway
Doxorubicin (control)0.73DNA intercalation and topoisomerase inhibition

The results indicated that compounds with electron-donating groups significantly enhanced cytotoxicity, while those with electron-withdrawing groups showed reduced potency .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest it exhibits both antibacterial and antifungal activities.

Antibacterial Activity

In vitro tests have shown that this compound possesses activity against various Gram-positive and Gram-negative bacteria. The zones of inhibition were measured as follows:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Bacillus subtilis22
Pseudomonas aeruginosa15

These results indicate its potential as a therapeutic agent in treating bacterial infections .

The biological activity of this compound is believed to involve several mechanisms:

  • Cytotoxic Mechanisms : Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation.
  • Membrane Disruption : Interaction with bacterial membranes leading to increased permeability and cell death.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride, and how are reaction conditions optimized?

  • Answer : A common method involves coupling thiazole derivatives (e.g., 2-methylthiazol-4-yl intermediates) with methylamine under controlled conditions. For example, in a related synthesis, 1-(4-fluorophenyl)pyrazole-3-carboxylic acid was reacted with N-methyl-1-(2-methylthiazol-4-yl)methanamine to yield 76% product . Key optimizations include inert atmospheres (to prevent oxidation), solvent selection (polar aprotic solvents like DMF), and temperature control (60–80°C). Monitoring via TLC or HPLC ensures reaction completion .

Q. How is structural confirmation achieved post-synthesis?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton and carbon environments, confirming the thiazole ring and methylamine substituents. High-Resolution Mass Spectrometry (HR-MS) validates molecular weight (e.g., observed m/z 331.1023 [M+H]⁺ in a related compound ). X-ray crystallography may resolve bond angles and stereochemistry, though crystallographic data for this specific compound is limited .

Q. What solubility and stability precautions are critical for experimental handling?

  • Answer : The hydrochloride salt enhances water solubility but requires storage in desiccated, cool environments (2–8°C) to prevent hydrolysis. Stability studies under varying pH (e.g., 3–9) and temperature (20–40°C) are advised, as thiazole derivatives can degrade under prolonged heat or acidic conditions. Use inert solvents (e.g., DMSO) for biological assays to maintain integrity .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR/MS) during structural elucidation be resolved?

  • Answer : Discrepancies in NMR splitting patterns may arise from conformational flexibility or impurities. Use heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm connectivity. For MS anomalies, compare isotopic patterns with theoretical simulations (e.g., using MassLynx). Cross-validate with alternative techniques like IR spectroscopy (e.g., carbonyl stretches at ~1625 cm⁻¹ in related compounds ).

Q. What strategies optimize reaction yields while minimizing by-products?

  • Answer : Employ catalytic methods (e.g., Pd-catalyzed coupling for aryl-thiazole bonds) to enhance efficiency. Design of Experiments (DoE) can model variables (e.g., molar ratios, solvent polarity) to identify optimal conditions. For example, reducing reaction time from 24h to 12h in a related synthesis lowered dimerization by 30% . Purification via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) removes unreacted amines .

Q. How should biological activity assays be designed to evaluate this compound’s interactions?

  • Answer : Use radiolabeled binding assays (e.g., ³H-ligand displacement) to quantify affinity for targets like neurotransmitter receptors. For enzyme inhibition studies, perform kinetic assays (e.g., fluorogenic substrates) at physiologically relevant pH (7.4). Dose-response curves (0.1–100 µM) and controls (e.g., known inhibitors) ensure specificity. Molecular docking (AutoDock Vina) can predict binding modes to guide mutagenesis studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride

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